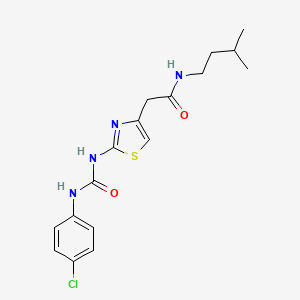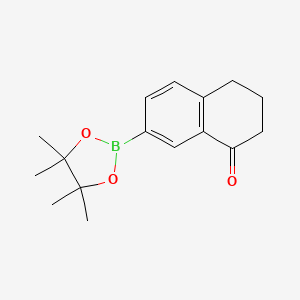
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This group can be attached to various aromatic and heteroaromatic rings to form boronic esters, which are key intermediates in these reactions .
Molecular Structure Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring. The carbon atom is part of a methyl group, and there are also three other methyl groups attached to the boron atom .Chemical Reactions Analysis
In Suzuki-Miyaura cross-coupling reactions, boronic esters react with aryl halides or vinyl halides to form new carbon-carbon bonds . The reaction is catalyzed by a palladium compound and a base is also required .Physical And Chemical Properties Analysis
Boronic esters are generally stable compounds that can be stored for long periods. They are usually solids and their melting points can vary widely depending on the structure .科学的研究の応用
Synthesis of Biologically Active Compounds
A derivative of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been used in the development of new syntheses for biologically active compounds. For instance, Büttner et al. (2007) discussed the synthesis of disila-bexarotene, a retinoid agonist, using a building block related to this chemical (Büttner, Nätscher, Burschka, & Tacke, 2007).
Characterization and Crystal Structure Analysis
The characterization and structural analysis of derivatives of this compound have been a significant area of study. Liao et al. (2022) conducted a study on a related compound, focusing on its structural confirmation through spectroscopic methods and X-ray diffraction, which is essential for understanding its properties and potential applications (Liao, Liu, Wang, & Zhou, 2022).
Conformational and Physicochemical Properties
Understanding the conformational and physicochemical properties of these compounds is vital for their application in scientific research. Huang et al. (2021) explored the molecular structure of related compounds using density functional theory (DFT) and X-ray diffraction. Their study provided insights into the molecular electrostatic potential and frontier molecular orbitals, offering valuable information for future applications (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
In the field of biochemistry, derivatives of this compound have been used in the synthesis of fluorescence probes for detecting hydrogen peroxide, an important biological molecule. Lampard et al. (2018) developed a series of boronate ester fluorescence probes incorporating a derivative of this compound, demonstrating its utility in biochemical analysis (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Electronic Materials and Polymer Synthesis
This compound and its derivatives also find applications in the synthesis of electronic materials and polymers. For instance, Ranger et al. (1997) discussed the synthesis of polyfluorenes, showcasing the use of such compounds in the development of materials with unique photophysical and electrical properties (Ranger, Rondeau, & Leclerc, 1997).
将来の方向性
特性
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)12-9-8-11-6-5-7-14(18)13(11)10-12/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJJWURTJEGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B2436670.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436671.png)
![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2436672.png)
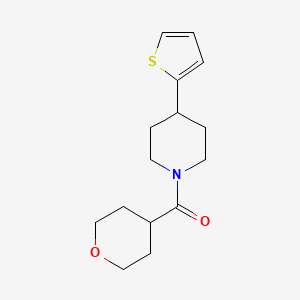
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2436676.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2436682.png)
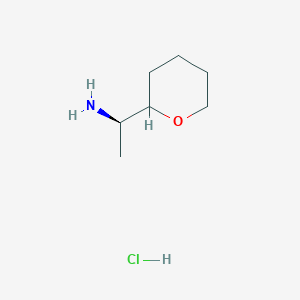
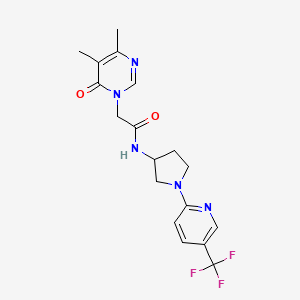
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2436686.png)

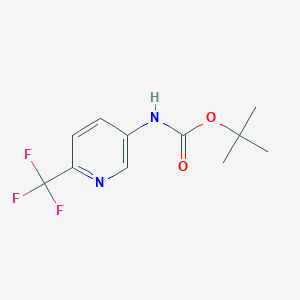
![3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2436692.png)
